2-Formyl-6-iodoisonicotinonitrile
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Overview
Description
2-Formyl-6-iodoisonicotinonitrile is a chemical compound with the molecular formula C7H3IN2O and a molecular weight of 258.02 g/mol It is characterized by the presence of an iodine atom, a formyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
The synthesis of 2-Formyl-6-iodoisonicotinonitrile typically involves the iodination of isonicotinonitrile followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The formyl group can then be introduced using formylation reagents such as formic acid or formamide under appropriate reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Formyl-6-iodoisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are typically used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
2-Formyl-6-iodoisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Formyl-6-iodoisonicotinonitrile and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Formyl-6-iodoisonicotinonitrile can be compared with other halogenated pyridine derivatives, such as:
2-Formyl-6-bromoisonicotinonitrile: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-Formyl-6-chloroisonicotinonitrile: Contains a chlorine atom, which is smaller and less reactive than iodine, leading to different chemical properties and applications.
2-Formyl-6-fluoroisonicotinonitrile: The fluorine atom imparts unique electronic properties, potentially enhancing the compound’s stability and reactivity in certain reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of halogenated pyridine derivatives in scientific research and industry.
Properties
Molecular Formula |
C7H3IN2O |
---|---|
Molecular Weight |
258.02 g/mol |
IUPAC Name |
2-formyl-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3IN2O/c8-7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
InChI Key |
SSTVVHBNEHZUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)I)C#N |
Origin of Product |
United States |
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